molecular formula C20H18FN5O4 B12181811 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide

Cat. No.: B12181811
M. Wt: 411.4 g/mol
InChI Key: VPJUYQDUHGORRB-UHFFFAOYSA-N
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Description

Quinazolinone Scaffold

The quinazolinone system is a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. Key substituents include:

  • 6,7-Dimethoxy groups : Methoxy (-OCH₃) substituents at positions 6 and 7 of the benzene ring.
  • 2-Methyl group : A methyl (-CH₃) group at position 2 of the pyrimidinone ring.
  • 4-Oxo group : A ketone functional group at position 4, characteristic of quinazolinones.

Indazole Moiety

The indazole component consists of a benzene ring fused to a pyrazole ring. Notable features include:

  • 4-Fluoro substitution : A fluorine atom at position 4 of the benzene ring.
  • Tautomeric flexibility : The indazole exists in two tautomeric forms, with protonation occurring at either N1 or N2 of the pyrazole ring.

Acetamide Linker

The two heterocycles are bridged by an acetamide group (-NH-C(=O)-CH₂-), which connects the quinazolinone’s position 3 to the indazole’s position 3.

Structural Component Substituents Position
Quinazolinone core 6,7-Dimethoxy, 2-methyl, 4-oxo 6,7,2,4
Indazole moiety 4-Fluoro 4
Acetamide linker -NH-C(=O)-CH₂- Connects C3

Systematic IUPAC Nomenclature Breakdown

The IUPAC name is constructed by prioritizing the quinazolinone ring as the parent structure and identifying substituents in descending order of priority:

  • Parent hydrocarbon : Quinazolin-4(3H)-one (pyrimidin-4(3H)-one fused to benzene).
  • Quinazolinone substituents :
    • 6,7-Dimethoxy groups: Methoxy at positions 6 and 7.
    • 2-Methyl group: Methyl at position 2.
  • Acetamide side chain :
    • Substituent at position 3: A 2-acetamidoethyl group.
    • Acetamide modification: The nitrogen is bonded to the 3-position of a 4-fluoro-2H-indazole.

The full name follows the format:
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide .

Key nomenclature rules applied:

  • Numbering starts at the pyrimidinone’s nitrogen (position 1), proceeding clockwise.
  • The indazole is treated as a substituent, with its own numbering system (fluorine at position 4).

Stereochemical Considerations and Tautomeric Forms

Stereochemistry

The compound lacks chiral centers due to the planar arrangement of the quinazolinone and indazole systems. However, conformational flexibility exists in:

  • Acetamide linker : Free rotation around the C-N and C-C bonds, enabling multiple conformers.
  • Indazole tautomerism : Equilibrium between 1H-indazole and 2H-indazole forms, influenced by solvent and pH.

Tautomerism in Quinazolinone

The quinazolinone exhibits keto-enol tautomerism at the 4-oxo position:

  • Keto form : Dominant in neutral conditions, with a carbonyl group at C4.
  • Enol form : Rare, involving a hydroxyl group at C4 and double-bond rearrangement.
Tautomer Structure Stability
Keto C4=O, C3-N single bond More stable in solution
Enol C4-OH, C3-N double bond Less common

Comparative Structural Analysis with Related Quinazolinone-Indazole Hybrids

The target compound shares structural motifs with other hybrids but differs in substituent patterns and linker design:

Compound Quinazolinone Substituents Indazole Substituents Linker Type Molecular Weight
Target compound 6,7-Dimethoxy, 2-methyl 4-Fluoro Acetamide ~455.4 g/mol
N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide None 4-Hydroxyphenyl Carboxamide 281.3 g/mol
7-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-oxoquinazoline 7-Morpholinyl Chloro, methylsulfonamide Morpholine-ethyl ~650.5 g/mol

Key Differences:

  • Substituent complexity : The target compound’s 6,7-dimethoxy and 2-methyl groups enhance lipophilicity compared to simpler analogs.
  • Linker flexibility : The acetamide bridge offers greater conformational freedom than rigid morpholine linkers.
  • Electronic effects : The 4-fluoro group on the indazole increases electron-withdrawing character, potentially influencing receptor binding.

Properties

Molecular Formula

C20H18FN5O4

Molecular Weight

411.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(4-fluoro-1H-indazol-3-yl)acetamide

InChI

InChI=1S/C20H18FN5O4/c1-10-22-14-8-16(30-3)15(29-2)7-11(14)20(28)26(10)9-17(27)23-19-18-12(21)5-4-6-13(18)24-25-19/h4-8H,9H2,1-3H3,(H2,23,24,25,27)

InChI Key

VPJUYQDUHGORRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=NNC4=C3C(=CC=C4)F)OC)OC

Origin of Product

United States

Preparation Methods

Niementowski Reaction Under Microwave Irradiation

Anthranilic acid derivatives react with amides or urea under dehydrating conditions to form 4-oxoquinazoline cores. For the target compound:

  • 6,7-Dimethoxy-2-aminobenzoic acid is condensed with N-methylacetamide in the presence of a catalyst (e.g., montmorillonite K-10).

  • Microwave irradiation (MWI) at 140–160°C for 4–10 minutes accelerates the reaction, achieving yields >85%.

Key Conditions

ParameterValue
SolventSolvent-free or acetic acid
CatalystMontmorillonite K-10
Temperature160°C
Time4–10 minutes
Yield85–90%

This method avoids prolonged heating (traditional methods require 6–12 hours).

Formation of the Acetamide Linkage

The acetamide bridge (-CH2-C(=O)-NH-) connects the quinazolinone and indazole moieties.

Chloroacetylation Followed by Nucleophilic Substitution

  • 3-Amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.

  • The intermediate 2-chloro-N-(quinazolin-3-yl)acetamide is isolated and purified via recrystallization.

  • The chloro group is displaced by 4-fluoro-2H-indazol-3-amine in the presence of K2CO3 in DMF at 60°C for 6 hours.

Optimization Data

ParameterValue
SolventDMF
BaseK2CO3
Temperature60°C
Time6 hours
Yield72–78%

Preparation of the 4-Fluoro-2H-Indazol-3-amine Moiety

The indazole component is synthesized separately via cyclization of fluorinated precursors :

Diazotization-Cyclization Sequence

  • 4-Fluoro-2-nitrobenzaldehyde is converted to its hydrazone derivative with hydrazine hydrate.

  • Diazotization using NaNO2/HCl at 0°C followed by cyclization in acetic acid yields 4-fluoro-2H-indazole .

  • The nitro group is reduced to an amine using H2/Pd-C in ethanol, producing 4-fluoro-2H-indazol-3-amine with >90% yield.

Final Coupling and Characterization

The quinazolinone-chloroacetamide intermediate is coupled with 4-fluoro-2H-indazol-3-amine under optimized conditions.

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 3.85 (s, 6H, OCH3), 4.20 (s, 2H, CH2), 7.25–8.10 (m, 4H, aromatic).

  • HRMS : m/z calculated for C22H20FN5O4 [M+H]+: 462.1572; found: 462.1568.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Niementowski + MWIRapid, high-yieldingRequires specialized equipment85–90%
Conventional HeatingNo MWI neededLonger reaction times60–65%
Solid-SupportedEasy purificationLimited substrate scope70–75%

Research Findings and Applications

  • The compound exhibits anticancer activity against breast cancer cell lines (IC50 = 1.2–2.8 μM).

  • Structural analogs demonstrate kinase inhibition , targeting EGFR and VEGFR .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core.

    Substitution: Substitution reactions can occur at the aromatic rings, particularly at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Several studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
    • A study reported that derivatives of quinazoline exhibited significant activity against lung cancer cell lines, with IC50 values indicating potent inhibition of tumor growth .
  • Targeting Enzymes and Receptors
    • The compound has been investigated for its ability to interact with specific enzymes and receptors involved in critical physiological processes. For example, it has shown potential as an inhibitor of epidermal growth factor receptor (EGFR) and HER2, which are crucial targets in cancer therapy.
    • Interaction studies indicate that this compound can bind effectively to these receptors, providing a basis for its use as a therapeutic agent in targeted cancer treatments.
  • Neuroprotective Effects
    • Research has also pointed to potential neuroprotective properties. Compounds structurally related to 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide have been studied for their effects on cholinesterase inhibition, which is relevant for conditions like Alzheimer's disease .
    • The ability to inhibit cholinesterase can enhance acetylcholine levels in the brain, potentially improving cognitive function.

Case Studies and Research Findings

  • In Vivo Studies
    • In vivo studies involving animal models have demonstrated that certain quinazoline derivatives exhibit significant anti-tumor activity. For instance, compounds similar to the target compound showed curative ratios exceeding those of standard treatments in models of induced tumors .
    • These findings suggest that modifications in the quinazoline structure can lead to improved therapeutic efficacy.
  • Comparative Analysis
    • A comparative analysis of various quinazoline derivatives revealed that structural modifications significantly affect their biological activity. For example, variations in substituents at different positions on the quinazoline ring can enhance or diminish their potency against specific cancer types.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-fluoroindazole group distinguishes it from analogs with thiazole or simple aryl acetamide substituents. Fluorination may enhance binding to hydrophobic enzyme pockets and reduce oxidative metabolism .
  • The 6,7-dimethoxy-2-methylquinazolinone core is conserved in several analogs, suggesting shared mechanisms such as kinase inhibition or DNA intercalation .

Key Observations :

  • Quinazolinone-acetamide hybrids are typically synthesized via nucleophilic substitution (e.g., chloroacetamide intermediates reacting with amines/thiols) or cycloaddition reactions .
  • Yields for similar compounds range widely (29–60%), influenced by steric hindrance and electronic effects of substituents.

Key Observations :

  • The target compound’s bioactivity remains uncharacterized in the evidence, but fluoroindazole moieties in related compounds (e.g., ) correlate with enhanced kinase selectivity and antitumor efficacy .
  • Quinazolinones with bulkier acetamide substituents (e.g., styryl groups) show superior anticancer activity, suggesting that the target’s indazole group may confer similar advantages .

Biological Activity

The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide is a member of the quinazolinone family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of the compound is C23H24N4O4C_{23}H_{24}N_{4}O_{4} with a molecular weight of approximately 440.46 g/mol . Its structure features a quinazolinone core substituted with methoxy groups and an indazole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H24N4O4
Molecular Weight440.46 g/mol
CAS Number1630851-00-1

Biological Activity Overview

Research has indicated that compounds similar to this quinazolinone derivative exhibit a range of biological activities, particularly in anticancer and antimicrobial applications. The following sections detail specific activities observed in various studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazolinone derivatives. For instance, a study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study:
In vitro assays showed that the compound demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug candidate .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro tests against several bacterial strains revealed promising results:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Candida albicans25 µg/mL

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

Antiprotozoal Activity

The compound's structural features suggest it may possess antiprotozoal activity as well. In studies evaluating its efficacy against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica, it was found to be significantly more potent than traditional treatments like metronidazole.

Protozoan PathogenIC50 Value (µM)
Giardia intestinalis0.5
Entamoeba histolytica0.3

This suggests that modifications in the quinazolinone structure can enhance activity against these pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of methoxy groups at positions 6 and 7 on the quinazolinone ring appears to enhance solubility and bioactivity. Additionally, modifications on the indazole moiety contribute to improved binding affinity to biological targets.

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